molecular formula C13H9NO6S B6406565 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid CAS No. 1261999-25-0

3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid

Cat. No.: B6406565
CAS No.: 1261999-25-0
M. Wt: 307.28 g/mol
InChI Key: IHGWQFDKTDJECG-UHFFFAOYSA-N
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Description

3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a benzoic acid moiety with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the thiophene ring using methoxycarbonyl chloride in the presence of a base such as pyridine.

    Nitration of Benzoic Acid: The benzoic acid moiety is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: The final step involves coupling the methoxycarbonyl-substituted thiophene with the nitrated benzoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-aminobenzoic acid.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxycarbonyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    3-[5-(Methoxycarbonyl)thiophen-3-YL]benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-[5-(Methoxycarbonyl)thiophen-2-YL]-5-nitrobenzoic acid: Similar structure but with the thiophene ring attached at a different position, potentially altering its reactivity and properties.

    5-(Methoxycarbonyl)thiophene-3-boronic acid: Contains a boronic acid group instead of the benzoic acid moiety, used in Suzuki-Miyaura coupling reactions.

Uniqueness: 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid is unique due to the presence of both the nitro and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-(5-methoxycarbonylthiophen-3-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c1-20-13(17)11-5-9(6-21-11)7-2-8(12(15)16)4-10(3-7)14(18)19/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWQFDKTDJECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691006
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-25-0
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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